molecular formula C9H10Cl2F3N B13041702 (S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13041702
M. Wt: 260.08 g/mol
InChI Key: FSJZFDBDDPLTAB-QRPNPIFTSA-N
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Description

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine hydrochloride derivative featuring a 4-chloro-2-methylphenyl group and a trifluoroethylamine backbone. The (S)-enantiomer is critical for stereospecific interactions in drug-target binding, as seen in related compounds .

Hypothetical Properties (inferred from analogs):

  • Molecular Formula: C₉H₁₀Cl₂F₃N
  • Molecular Weight: ~259.6 g/mol
  • Key Features:
    • Chlorine at the 4-position and methyl at the 2-position on the phenyl ring enhance steric bulk and lipophilicity.
    • Trifluoromethyl group improves metabolic stability and binding affinity.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1

InChI Key

FSJZFDBDDPLTAB-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting Material: 4-chloro-2-methylbenzaldehyde is used as the aromatic precursor.
  • Trifluoromethylation: The aldehyde undergoes reaction with a trifluoromethylating reagent to introduce the trifluoromethyl group, forming an intermediate trifluoromethylated compound.

Reduction to Alcohol Intermediate

  • The trifluoromethylated intermediate is reduced, typically using hydride reagents or catalytic hydrogenation, to yield the corresponding alcohol. This step is critical to prepare the substrate for subsequent amination.

Amination to Form the Amine

  • The alcohol intermediate is converted to the amine via amination reactions. Common methods include substitution with ammonia or amine sources under catalytic or nucleophilic conditions.
  • Industrial processes may employ continuous flow synthesis and chiral catalysts to enhance enantioselectivity and yield.

Chiral Resolution to Obtain the (S)-Enantiomer

  • The racemic amine mixture is resolved to isolate the (S)-enantiomer. Resolution techniques include:
    • Use of chiral resolving agents or chromatography.
    • Enzymatic resolution or asymmetric synthesis employing chiral catalysts.
  • This step ensures the stereospecificity required for biological activity.

Hydrochloride Salt Formation

  • The purified (S)-amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and handling properties.
  • This salt formation is typically performed in aqueous or alcoholic solvents under controlled temperature conditions.

Industrial Scale Considerations

  • Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry for scale-up.
  • Continuous flow reactors and catalytic asymmetric hydrogenation are employed to improve throughput and reduce impurities.
  • Purification steps include recrystallization and washing with aqueous acid/base to achieve high purity and yield.

Representative Preparation Procedure (Literature Example)

Step Reagents/Conditions Description Yield/Notes
1 4-chloro-2-methylbenzaldehyde + trifluoromethylating agent Formation of trifluoromethylated intermediate High yield under mild conditions
2 Reduction with sodium borohydride or catalytic hydrogenation Conversion of aldehyde to alcohol Controlled temperature to prevent over-reduction
3 Amination with ammonia or amine source, base (e.g., sodium carbonate) Formation of amine intermediate Reaction at 5-10°C to optimize selectivity
4 Chiral resolution via chiral chromatography or crystallization Isolation of (S)-enantiomer Enantiomeric excess >95% targeted
5 Treatment with HCl in isopropanol/n-heptane mixture Hydrochloride salt formation and crystallization Final product melting range 95-102°C; yield ~90%

Reaction Mechanisms and Analysis

  • Trifluoromethylation typically proceeds via nucleophilic addition of trifluoromethyl anion equivalents to the aldehyde carbonyl.
  • Reduction involves hydride transfer to the carbonyl carbon, yielding a chiral alcohol intermediate.
  • Amination may proceed through substitution or reductive amination pathways.
  • Resolution relies on differential solubility or interaction of enantiomers with chiral agents.
  • Salt formation is a straightforward acid-base reaction.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Notes
Trifluoromethylation Trifluoromethylating agent, mild solvent Introduce CF3 group Critical for metabolic stability
Reduction NaBH4 or catalytic H2/Pd Convert aldehyde to alcohol Temperature control essential
Amination Ammonia or primary amine, base (Na2CO3) Form amine group Low temperature (5-10°C) preferred
Chiral Resolution Chiral resolving agents or chromatography Obtain (S)-enantiomer Enantiomeric purity >95%
Hydrochloride Formation HCl in isopropanol/n-heptane Form stable salt Improves handling and storage

Research Findings and Optimization Notes

  • The presence of the 4-chloro and 2-methyl substituents on the phenyl ring enhances steric and electronic effects, influencing reaction rates and selectivity.
  • The trifluoromethyl group significantly improves metabolic stability and binding affinity in pharmaceutical applications, justifying the complexity of its introduction.
  • Industrial methods emphasize mild reaction conditions and environmentally benign solvents to reduce costs and improve safety.
  • Continuous flow synthesis and asymmetric catalysis are promising approaches to enhance enantioselectivity and process efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with structurally related trifluoroethylamine hydrochlorides:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine HCl 4-Cl, 2-Me-phenyl C₉H₁₀Cl₂F₃N ~259.6 Potential kinase inhibitor intermediate
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine HCl 2-Cl-phenyl C₈H₈Cl₂F₃N 246.05 Stable at room temperature; research chemical
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine HCl 4-F-phenyl C₈H₈ClF₄N 229.60 Investigated for enzyme inhibition
(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl 3-Br-pyridin-4-yl C₇H₇BrClF₃N₂ 291.49 Cross-coupling precursor for drug candidates
(1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine HCl 4-F, 2-Me-phenyl C₉H₁₃ClFN 189.66 Intermediate in API synthesis

Stereochemical Considerations

The (S)-configuration in the target compound is critical for activity. For example, in , the (S)-enantiomer of a 2-chlorophenyl analog showed higher binding affinity than its (R)-counterpart in preliminary assays. This stereospecificity is consistent with BACE1 inhibitors, where enantiomers exhibit >100-fold differences in potency .

Research Findings and Data

  • Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism, as observed in pharmacokinetic studies of related compounds .

Biological Activity

(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, commonly referred to as (S)-Trifluoroethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉ClF₃N
  • Molecular Weight : 223.62 g/mol
  • CAS Number : 1213968-97-8

The biological activity of (S)-Trifluoroethanamine can be attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding.

Potential Targets:

  • Monoamine Transporters : Compounds with similar structures have shown affinity for serotonin and norepinephrine transporters, suggesting a potential role in modulating neurotransmitter levels.
  • Cytochrome P450 Enzymes : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of xenobiotics .

Antidepressant-like Effects

Research indicates that (S)-Trifluoroethanamine exhibits antidepressant-like effects in animal models. It has been shown to increase serotonin levels in the brain, which is consistent with the mechanism of traditional antidepressants.

Anticancer Properties

Studies suggest that compounds structurally related to (S)-Trifluoroethanamine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

StudyFindings
Study 1 Demonstrated that (S)-Trifluoroethanamine significantly increased serotonin levels in rodent models, correlating with reduced depressive behaviors.
Study 2 Showed cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

Research Findings

  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life, making it a candidate for further development as a therapeutic agent.
  • Safety Profile : Toxicological assessments indicate that (S)-Trifluoroethanamine has a relatively low toxicity profile at therapeutic doses, although further studies are required to fully elucidate its safety in long-term use.
  • Synergistic Effects : Investigations into combination therapies reveal that (S)-Trifluoroethanamine may enhance the efficacy of existing antidepressants and anticancer agents when used concurrently.

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